molecular formula C15H19N5O B11059748 4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile

4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile

Cat. No.: B11059748
M. Wt: 285.34 g/mol
InChI Key: XOJVXYYFAMRVCA-UHFFFAOYSA-N
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Description

4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile is an organic compound that features a benzene ring substituted with amino and nitrile groups, as well as a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting benzene derivative undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino groups are further reacted with 3-(morpholin-4-yl)propylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine moiety can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

4-amino-5-(3-morpholin-4-ylpropylamino)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H19N5O/c16-10-12-8-14(18)15(9-13(12)11-17)19-2-1-3-20-4-6-21-7-5-20/h8-9,19H,1-7,18H2

InChI Key

XOJVXYYFAMRVCA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C(C=C(C(=C2)C#N)C#N)N

Origin of Product

United States

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